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Compound of Interest

Compound Name: 4,6-Dichloro-2-methylnicotinic acid

Cat. No.: B1591953

Introduction

4,6-Dichloro-2-methylnicotinic acid (CAS No. 693286-31-6) is a substituted pyridine
carboxylic acid with significant potential in medicinal chemistry and materials science.[1][2][3]
Its molecular structure, featuring a dichlorinated pyridine ring, a carboxylic acid moiety, and a
methyl group, presents a unique combination of functional groups that dictate its chemical
reactivity and physical properties. A thorough understanding of its spectroscopic signature is
paramount for its identification, purity assessment, and the study of its interactions in various
chemical and biological systems.

This technical guide provides an in-depth analysis of the key spectroscopic techniques used to
characterize 4,6-Dichloro-2-methylnicotinic acid: Nuclear Magnetic Resonance (NMR)
Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content herein is
designed for researchers, scientists, and drug development professionals, offering both
theoretical insights and practical, field-proven methodologies.

Molecular Structure and Predicted Spectroscopic
Features

The structural formula of 4,6-Dichloro-2-methylnicotinic acid is C7HsCI2NO2[1], with a
molecular weight of 206.03 g/mol .[1][2][3]

Structure:
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Based on this structure, we can predict the following general spectroscopic features:

'H NMR: Signals corresponding to the aromatic proton, the methyl protons, and the acidic
proton of the carboxylic acid.

e 13C NMR: Resonances for the carbon atoms of the pyridine ring, the methyl group, and the
carboxyl group.

» IR Spectroscopy: Characteristic absorption bands for O-H (carboxylic acid), C=0 (carbonyl),
C=N and C=C (aromatic ring), C-Cl, and C-H bonds.

e Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with
fragmentation patterns resulting from the loss of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technigue for elucidating the carbon-hydrogen framework of a
molecule. For 4,6-Dichloro-2-methylnicotinic acid, both *H and 3C NMR are indispensable
for structural confirmation.

Predicted *H NMR Data

The H NMR spectrum is expected to show three distinct signals in a deuterated solvent like
DMSO-ds. The choice of DMSO-ds is strategic as it can solubilize the carboxylic acid and its
polar nature will influence the chemical shifts.

Predicted Chemical Shift Lo . .

. Multiplicity Integration Assignment
Signal (5, ppm)
Carboxylic Acid )

13.0-14.0 Singlet (broad) 1H -COOH

Proton
Aromatic Proton 7.5-8.0 Singlet 1H H-5
Methyl Protons 25-27 Singlet 3H -CHs

Rationale behind Predictions:
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e The carboxylic acid proton is expected to be significantly deshielded and will appear as a
broad singlet at a high chemical shift due to hydrogen bonding with the solvent.[4]

e The lone aromatic proton at the 5-position is flanked by two chlorine atoms, which are
electronegative and will deshield it, placing its signal in the aromatic region.

e The methyl protons are attached to the pyridine ring and will appear as a singlet in a region
typical for methyl groups on an aromatic system.

Predicted *C NMR Data

The proton-decoupled 3C NMR spectrum in DMSO-ds is predicted to display seven distinct
signals, corresponding to each carbon atom in the molecule.

Predicted Signal Chemical Shift (6, ppm) Assignment
Carbonyl Carbon 165-170 C=0

Aromatic Carbons 120 - 160 C-2,C-3,C-4,C-6
Aromatic Carbon 115 - 125 C-5

Methyl Carbon 18- 25 -CHs

Rationale behind Predictions:

e The carbonyl carbon of the carboxylic acid will be the most deshielded carbon, appearing at
the lowest field.[5]

e The carbons of the pyridine ring will have distinct chemical shifts based on their substitution.
Carbons bonded to chlorine (C-4 and C-6) and the carbon bearing the methyl group (C-2)
will have their resonances influenced by these substituents.

o The methyl carbon will appear at a high field, typical for sp3 hybridized carbons.

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR analysis of 4,6-Dichloro-2-methylnicotinic acid.
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Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a
molecule. The IR spectrum of 4,6-Dichloro-2-methylnicotinic acid is expected to show
characteristic absorption bands for its key functional moieties.

Predicted IR Data

The spectrum is typically acquired from a solid sample, often using a KBr pellet or an
Attenuated Total Reflectance (ATR) accessory.

Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
2500-3300 Broad O-H stretch Carboxylic Acid
2900-3000 Medium C-H stretch -CHs
1700-1725 Strong C=0 stretch Carboxylic Acid
1550-1600 Medium-Strong C=C and C=N stretch Aromatic Ring
1400-1450 Medium C-H bend -CHs
1200-1300 Strong C-O stretch Carboxylic Acid
) O-H bend (out-of- ) )
900-950 Medium Carboxylic Acid
plane)
700-800 Strong C-Cl stretch Chloro-aromatic

Rationale behind Predictions:

e The O-H stretch of the carboxylic acid will be a very broad band due to extensive hydrogen
bonding in the solid state.[6]

e The C=0 stretch will be a strong, sharp peak, which is a hallmark of carbonyl compounds.[6]

e The aromatic ring vibrations (C=C and C=N stretches) will appear in the 1500-1600 cm~1
region.[7]
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o The C-ClI stretching vibrations will be observed in the fingerprint region, typically below 800
cm~1,[8]

Experimental Protocol: IR Data Acquisition (ATR)

Caption: Workflow for ATR-IR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of the molecular weight and elucidation of the
structure.

Predicted Mass Spectrum Data (Electron lonization - El)

Electron lonization is a common technique for volatile and thermally stable compounds.

m/z Predicted Identity Rationale

Molecular ion peak. The

isotopic pattern (approx. 9:6:1
205/207/209 [M]*+ ratio) is characteristic of a

molecule with two chlorine

atoms.

Loss of a hydroxyl radical from

188/190/192 [M - OHJ* . .

the carboxylic acid.

Loss of the entire carboxylic
160/162/164 [M - COOH]* _

acid group.

Subsequent loss of a chlorine
125/127 [M - COOH - CIJ*

atom.

Rationale behind Predictions:

e The molecular ion peak is expected at m/z 205, corresponding to the molecular weight with
the most abundant isotopes (12C, tH, 3°Cl, 1*N, 10). The presence of two chlorine atoms will
result in a characteristic M+2 and M+4 pattern.
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» Fragmentation of carboxylic acids often involves the loss of the hydroxyl group or the entire
carboxyl group.[9]

Experimental Protocol: Mass Spectrometry Data
Acquisition (LC-MS)

For a more controlled analysis, especially for less volatile compounds, Liquid Chromatography-
Mass Spectrometry (LC-MS) with Electrospray lonization (ESI) is often preferred.

Caption: Workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of 4,6-Dichloro-2-methylnicotinic acid through
NMR, IR, and MS provides a detailed and unambiguous structural confirmation. The predicted
data, based on established principles of spectroscopy and data from related compounds,
serves as a robust reference for researchers working with this molecule. The experimental
protocols outlined in this guide represent best practices in the field, ensuring the acquisition of
high-quality, reliable data. This multi-faceted spectroscopic approach is fundamental to
ensuring the identity, purity, and quality of 4,6-Dichloro-2-methylnicotinic acid in research
and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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